molecular formula C19H19NO3 B13382277 4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone

4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone

Cat. No.: B13382277
M. Wt: 309.4 g/mol
InChI Key: QPOLJLHVQGFXLM-UHFFFAOYSA-N
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Description

4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The quinolinone core can be reduced to a quinoline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases.

Major Products

    Oxidation: Formation of quinolinone derivatives with ketone or aldehyde groups.

    Reduction: Formation of quinoline derivatives.

    Substitution: Formation of various substituted quinolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxyquinolinone: Lacks the mesityl and methoxy groups.

    3-mesitylquinolinone: Lacks the hydroxy and methoxy groups.

    7-methoxyquinolinone: Lacks the hydroxy and mesityl groups.

Uniqueness

4-hydroxy-3-mesityl-7-methoxy-2(1H)-quinolinone is unique due to the presence of all three functional groups (hydroxy, mesityl, and methoxy), which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

4-hydroxy-7-methoxy-3-(2,4,6-trimethylphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C19H19NO3/c1-10-7-11(2)16(12(3)8-10)17-18(21)14-6-5-13(23-4)9-15(14)20-19(17)22/h5-9H,1-4H3,(H2,20,21,22)

InChI Key

QPOLJLHVQGFXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3=C(C=C(C=C3)OC)NC2=O)O)C

Origin of Product

United States

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